

A Comprehensive Technical Guide to the Basic Characterization of Niobium Oxalate Powder

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental characteristics of **niobium oxalate** powder, a versatile precursor with significant applications in materials science, catalysis, and potentially in drug development. This document details the physicochemical properties, synthesis, and key analytical techniques for the characterization of this compound, with a focus on providing practical experimental protocols and clearly presented data.

Physicochemical Properties

Niobium oxalate is typically encountered as a white, crystalline powder. While the exact molecular formula can vary, it is commonly found as ammonium **niobium oxalate** with varying degrees of hydration. This compound is noted for its solubility in water, a key property that facilitates its use in various solution-based synthesis methods.

Quantitative Data Summary

The following tables summarize the key quantitative properties of ammonium **niobium oxalate**, the most frequently characterized form of **niobium oxalate**. It is important to note that variations in synthesis and hydration levels can lead to differences in these values.



Property	Value	Source(s)
Molecular Formula	C4H4NNbO9 · xH2O	[1][2]
(NH ₄)[NbO(C ₂ O ₄) ₂ (H ₂ O) ₂] · nH ₂ O	[3]	
(NH4)3[NbO(C2O4)3] · H2O	[4]	
Molecular Weight (anhydrous)	302.98 g/mol	[1][2][5]
Appearance	White crystalline powder	[1]
Melting Point	122 °C (decomposes)	[1][2][5]
Solubility in Water	45 g Nb/L at room temperature	[6]
150 g Nb/L at 70°C	[6]	
Niobium Content	19-21%	[6]

Synthesis of Ammonium Niobium Oxalate

A common method for the synthesis of ammonium **niobium oxalate** involves the reaction of niobium pentoxide (Nb₂O₅) with oxalic acid and an ammonium salt. The following is a generalized protocol based on literature procedures.[5][7]

Experimental Protocol: Synthesis

- Fusion: Mix niobium pentoxide (Nb₂O₅) with a fluxing agent such as potassium bisulfate (KHSO₄) in a crucible. Heat the mixture until a molten state is achieved.[7]
- Dissolution: Allow the molten mass to cool and solidify. Dissolve the solid in hot water.
- Precipitation of Hydrated Niobium Oxide: Adjust the pH of the solution to precipitate hydrated niobium oxide. Filter and wash the precipitate thoroughly with deionized water.
- Complexation: Prepare a solution of oxalic acid and ammonium oxalate. Add the washed hydrated niobium oxide precipitate to this solution.

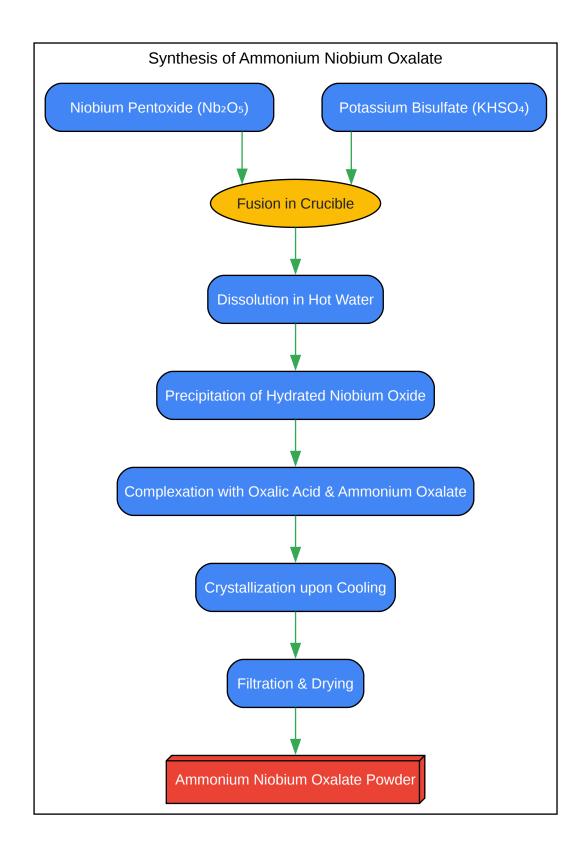
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- Crystallization: Heat the mixture with stirring to facilitate the complexation reaction and dissolve the solids. Subsequently, cool the solution to induce crystallization of ammonium **niobium oxalate**.
- Isolation and Drying: Filter the resulting white crystals, wash with cold deionized water, and dry in an oven at a controlled temperature (e.g., 70°C).[4]





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A flowchart illustrating the synthesis of ammonium **niobium oxalate** powder.



Analytical Characterization Techniques

A comprehensive characterization of **niobium oxalate** powder typically involves several analytical techniques to determine its structural, morphological, and thermal properties.

X-Ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases present in the powder and determining its crystal structure.

- Sample Preparation: Finely grind the niobium oxalate powder using a mortar and pestle to ensure a random orientation of the crystallites.
- Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.
- Instrument Parameters:
 - Radiation: Cu K α (λ = 1.54 Å) is commonly used.[8]
 - Voltage and Current: Set the X-ray tube voltage and current to appropriate values (e.g., 30 kV and 10 mA).[8]
 - Scan Range (2θ): A typical scan range is from 10° to 80°.
 - Scan Speed: A slow scan speed (e.g., 1-2°/min) is recommended for good resolution.
- Data Analysis: Compare the obtained diffraction pattern with standard diffraction patterns from databases (e.g., ICSD card number 200049 for trihydrated ammonium niobium oxalate) to identify the crystalline phases.[8]

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology, particle size, and surface features of the **niobium oxalate** powder.

 Sample Mounting: Mount a small amount of the powder onto an SEM stub using doublesided conductive carbon tape.



- Coating: For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon)
 using a sputter coater to prevent charging under the electron beam. The coating thickness
 should be minimized to preserve the surface details.
- Imaging Conditions:
 - Accelerating Voltage: Use a suitable accelerating voltage (e.g., 10-20 kV).
 - Magnification: Vary the magnification to observe both the overall morphology and fine surface details.[8]
 - Detector: Use a secondary electron (SE) detector for topographical imaging.
- Energy-Dispersive X-ray Spectroscopy (EDS): EDS can be performed concurrently to determine the elemental composition of the sample.[7]

Thermogravimetric Analysis (TGA)

TGA is crucial for studying the thermal stability and decomposition behavior of **niobium oxalate** powder, including the loss of water of hydration and the decomposition of the oxalate group.

- Sample Preparation: Accurately weigh a small amount of the powder (e.g., 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
- Instrument Parameters:
 - Heating Rate: A typical heating rate is 5-10 °C/min.[4][9]
 - Temperature Range: Heat the sample from room temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).[9]
 - Atmosphere: Perform the analysis under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation.[4][9]
- Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the temperature ranges of mass loss and calculate the percentage mass loss at each stage. The



derivative of the TGA curve (DTG) helps to pinpoint the temperatures of maximum decomposition rates.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the **niobium oxalate** molecule, such as oxalate, ammonium, and water.

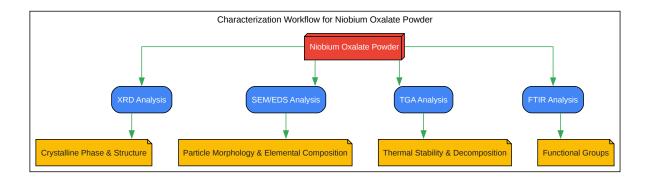
- Sample Preparation (KBr Pellet Method):
 - Thoroughly mix a small amount of the **niobium oxalate** powder (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg) in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Spectral Acquisition:
 - Spectral Range: A typical range is 4000-400 cm⁻¹.
 - Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
 - Background Scan: Record a background spectrum of a pure KBr pellet.
 - Sample Scan: Record the spectrum of the sample pellet.
- Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups.

Functional Group	Characteristic Absorption Bands (cm ⁻¹)	Source(s)
O-H (water of hydration)	~3400-3200	
N-H (ammonium)	~3539	
C=O (oxalate)	~1714-1600	_
C-O (oxalate)	~1400-1200	-
Nb=O	~889	-



Characterization Workflow and Decomposition Pathway

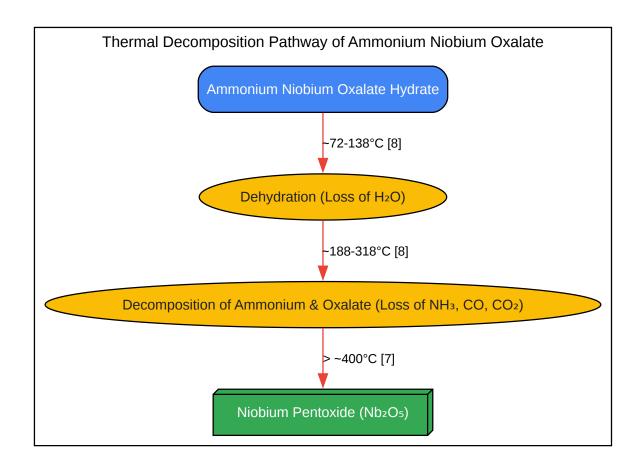
The following diagrams illustrate the logical workflow for the characterization of **niobium oxalate** powder and its thermal decomposition pathway as determined by TGA.



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A diagram of the characterization workflow for **niobium oxalate** powder.





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A simplified thermal decomposition pathway of ammonium **niobium oxalate**.

Conclusion

This technical guide provides a foundational understanding of the basic characterization of **niobium oxalate** powder. The presented data and experimental protocols offer a practical resource for researchers and scientists working with this important niobium precursor. The variability in the reported molecular formulas highlights the importance of thorough characterization for each synthesized batch to ensure the quality and reproducibility of subsequent applications.

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